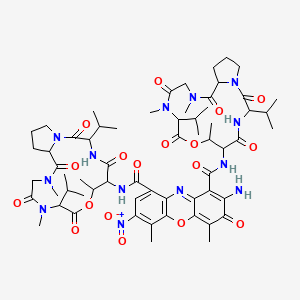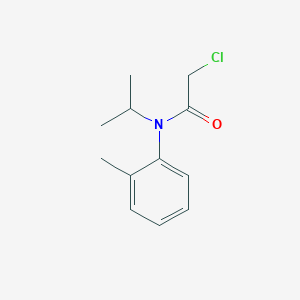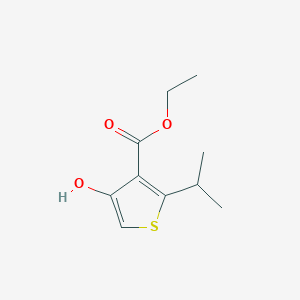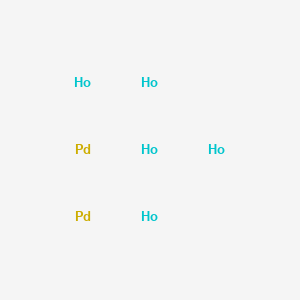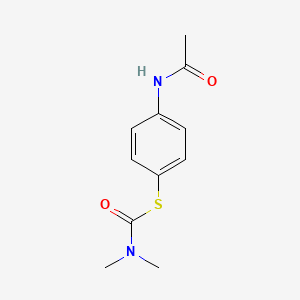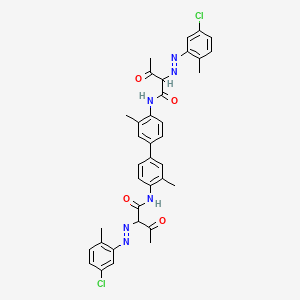
9H-Carbazole, 9-(1-propoxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole, 9-(1-propoxyethyl)- is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability . These properties make them valuable in various scientific and industrial applications, including organic electronics, pharmaceuticals, and materials science.
Métodos De Preparación
The synthesis of 9H-Carbazole, 9-(1-propoxyethyl)- typically involves the functionalization of the carbazole core. One common synthetic route includes the alkylation of carbazole with 1-bromo-1-propoxyethane under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
9H-Carbazole, 9-(1-propoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the carbazole ring.
Major products formed from these reactions include hydroxylated carbazoles, amine derivatives, and various substituted carbazoles, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
9H-Carbazole, 9-(1-propoxyethyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 9H-Carbazole, 9-(1-propoxyethyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit enzyme activity by binding to the active site or allosteric sites of the enzyme . This inhibition can lead to various therapeutic effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
9H-Carbazole, 9-(1-propoxyethyl)- can be compared with other carbazole derivatives such as 9H-carbazole-3-carboxaldehyde and 9H-carbazole-9-ethanol. While all these compounds share the carbazole core, their unique substituents confer different properties and applications . For example:
9H-carbazole-3-carboxaldehyde: Known for its use in organic synthesis and as an intermediate in the production of dyes and pigments.
9H-carbazole-9-ethanol: Utilized in the development of pharmaceuticals and as a precursor for other bioactive compounds.
The uniqueness of 9H-Carbazole, 9-(1-propoxyethyl)- lies in its specific propoxyethyl substituent, which enhances its solubility and reactivity, making it suitable for specialized applications in organic electronics and medicinal chemistry .
Propiedades
Número CAS |
10523-10-1 |
|---|---|
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
9-(1-propoxyethyl)carbazole |
InChI |
InChI=1S/C17H19NO/c1-3-12-19-13(2)18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13H,3,12H2,1-2H3 |
Clave InChI |
ZOQBRLFVNBWQRS-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(C)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


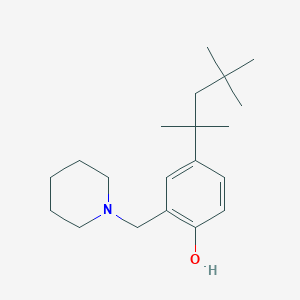
![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)
